molecular formula C20H16FN3O2S B2607554 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941897-73-0

5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2607554
CAS No.: 941897-73-0
M. Wt: 381.43
InChI Key: UGOOXMGJEZQODD-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolopyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyridazinone core, followed by the introduction of the 2-fluorobenzyl and 4-methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are still under investigation, but they likely involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
  • 5-(2-bromobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
  • 5-(2-methylbenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Uniqueness

The presence of the fluorine atom in 5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(13-7-9-15(26-2)10-8-13)23-24(20(18)25)11-14-5-3-4-6-16(14)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOOXMGJEZQODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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